[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Molecular Structure Analysis
The molecular structure of similar compounds, such as Methyl 4-formylbenzoate, has been analyzed. It has a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol .Physical and Chemical Properties Analysis
Methyl 4-formylbenzoate, a related compound, is a beige powder solid. It has a melting point range of 57 - 64 °C and a boiling point of 265 °C at 760 mmHg. Its flash point is 144 °C .Scientific Research Applications
Molecular Interactions and Chemical Properties
- The study of dimers formed by imidazol-2-ylidene or its derivatives with fundamental proton donors (e.g., HF, HCN, H2O, MeOH, NH3) explores the C⋯H-D hydrogen bond involving a carbene carbon atom. This research underlines the significance of secondary interactions accompanying the dominant hydrogen bond, which can be relevant for understanding the interaction capabilities of similar compounds, including [3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate (M. Jabłoński, 2022).
Luminescence Sensing
- Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and exhibit selective sensitivity to benzaldehyde-based derivatives. These complexes demonstrate potential as fluorescence sensors, suggesting that similar molecular frameworks could be adapted for sensing applications involving this compound and related chemicals (B. Shi et al., 2015).
Polymer Chemistry
- The synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer highlight the controlled polymerization and potential for creating materials with specific emission characteristics. This research suggests avenues for incorporating this compound into polymeric materials for optical applications (Koji Takagi et al., 2013).
Metal-Organic Complexes
- Triphenylstannyl 4-((arylimino)methyl)benzoates have been investigated for their selective potency against human cervical cancer cells, demonstrating that metal complexes with specific ligands can induce cell cycle arrest and trigger apoptosis via reactive oxygen species. This research provides a foundation for exploring metal-organic complexes involving this compound for biomedical applications (T. S. Basu Baul et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-18-8-11-22(14-19(18)2)25-23(15-28(27-25)24-6-4-3-5-7-24)17-31-26(30)21-12-9-20(16-29)10-13-21/h3-16H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJQDKIKFWLCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2COC(=O)C3=CC=C(C=C3)C=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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